molecular formula C5H6BNO2 B167453 Pyridine-3-boronic acid CAS No. 1692-25-7

Pyridine-3-boronic acid

Cat. No. B167453
CAS RN: 1692-25-7
M. Wt: 122.92 g/mol
InChI Key: ABMYEXAYWZJVOV-UHFFFAOYSA-N
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Description

Pyridine-3-boronic acid is a boronic acid substance used in Suzuki reactions, primarily in laboratory organic synthesis and chemical pharmaceutical research .


Synthesis Analysis

Pyridine-3-boronic acid can be synthesized by combining 3- and 4-pyridineboronic acids with trimesic and pyromellitic acids to give three molecular complexes . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .


Molecular Structure Analysis

The structural analysis of Pyridine-3-boronic acid reveals that the hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .


Chemical Reactions Analysis

Pyridine-3-boronic acid is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical And Chemical Properties Analysis

Pyridine-3-boronic acid has a molecular weight of 122.92 . It is a solid substance with a melting point greater than 300 °C . It is also used in high-throughput analysis as it enjoys the advantage of one minute run time without using any sample pretreatment or pre-derivatization .

Scientific Research Applications

  • Chemosensor Development : Pyridine-3-boronic acid demonstrates unique reactivity that is useful in developing chemosensors. Iwatsuki et al. (2012) explored its reactivity with 4-isopropyltropolone in acidic aqueous solutions, revealing insights for creating effective organoboron-based chemosensors (Iwatsuki et al., 2012).

  • Glucose Sensing : The utility of pyridine-3-boronic acid in sensing elements for sugar complexation in aqueous solutions has been demonstrated. Boduroglu et al. (2005) used it for colorimetric titration of glucose, highlighting its application in biologically relevant conditions (Boduroglu et al., 2005).

  • Organoborane Synthesis : Sundararaman et al. (2006) synthesized bifunctional conjugated organoboranes using pyridine-3-boronic acid, investigating electronic communication and cooperativity in binding processes. This research contributes to understanding the complex interactions in organoborane synthesis (Sundararaman et al., 2006).

  • Heteroaromatic Boronic Acid Derivatives : Mora-Radó et al. (2016) reported a novel method for synthesizing pyridine-based heteroaromatic boronic acid derivatives, which are valuable in various chemical syntheses (Mora-Radó et al., 2016).

  • Electrolyte Additives in Lithium Ion Cells : Pyridine-3-boronic acid derivatives have been studied as electrolyte additives in lithium-ion batteries, indicating their potential in enhancing battery performance. Nie et al. (2016) explored such applications, particularly in voltage control and capacity retention (Nie et al., 2016).

  • Catalysis in Organic Chemistry : Pyridine-3-boronic acid and its derivatives are crucial in various catalytic processes in organic synthesis. Herradura et al. (2000) used it in copper-mediated cross-coupling reactions, demonstrating its efficacy in the synthesis of complex organic compounds (Herradura et al., 2000).

  • Boronic Acid/Multiwalled Carbon Nanotubes Modified Electrodes : Wu et al. (2010) developed electrodes modified with poly(pyridine-3-boronic acid) and multiwalled carbon nanotubes for the simultaneous determination of various compounds. This application is significant in analytical chemistry and biosensing technologies (Wu et al., 2010).

  • Metal-Ligand Cooperation in Catalysis : Anaby et al. (2014) explored reactions of boranes with ruthenium pincer complexes, where pyridine-3-boronic acid derivatives played a key role. This research contributes to understanding new pathways in chemical catalysis (Anaby et al., 2014).

Safety And Hazards

Pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

pyridin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYEXAYWZJVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Record name 3-pyridinylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370268
Record name Pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-boronic acid

CAS RN

1692-25-7
Record name Pyridin-3-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.0 ml (6.56 g, 42 mmol) of 3-bromopyridine and 9 ml (8 mmol) of trimethylborate in 100 ml of diethyl ether was cooled to -70° C. then treated slowly with 33 ml (83.8 mmol) of a 2.54M tertbutyllithium in pentane solution. After allowing the resulting slurry to warm to room temperature the solvents were evaporated under vacuum. The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution. Several milliters of methylene chloride were added and the mixture was stirred until the oil had dissolved. The aqueous layer was washed with fresh methylene chloride. The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution and the washing was repeated. The pH of the aqueous solution was then lowered to 6.5 with concentrated hydrochloric acid solution. After chilling, this solution was filtered, saturated with sodium chloride, then extracted several times with a 2:1 mixture of diethyl ether and isopropanol. Evaporation of these extracts produced a colorless solid. This material was further purified by dissolving in methanol, evaporating to a thick paste, adding a few milliliters of water, concentrating further under vacuum, then chilling and collecting the crystalline product. Additional product in the aqueous mother liquor was isolated by repeating this process. Thorough drying of this hydrated product at 0.1 mm pressure afforded a fine powder weighing 2.2 g. Elemental analysis and a mass spectrum indicated the product so isolated was primarily the anhydride (tripyridylboroxane).
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Synthesis routes and methods II

Procedure details

To a solution of n-butyllithium (16 mL of a 2.5M solution in hexane=50 mL dry diethyl ether) at -78° C. was added a solution of 3-bromopyridine (6 g in 15 mL diethyl ether) and the mixture stirred for 25 minutes. At this time trimethyl borate (4.3 mL) was added and the mixture allowed to warm to room temperature. After 1 hour the reaction was quenched by the addition of 10 mL glacial acetic acid and 60 mL water and the mixture stirred for 18 hours at room temperature. The pH of the mixture was adjusted to pH12 by the addition of 2M sodium hydroxide and extracted with diethyl ether. The aqueous layer was acidified to pH 6 by the dropwise addition of 1N hydrochloric acid and extracted with methylene chloride. The combined organics were dried over magnesium sulfate and concentrated in vacuo. The residue was triturated with 20 mL acetonitrile:water (1:1) and filtered to give the title compound (1.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
F Fontaine, A Héquet, AS Voisin-Chiret… - European Journal of …, 2015 - Elsevier
… of about 150 compounds, we selected pyridine-3-boronic acid compounds for their ability to … -phenylpropoxy)pyridine-3-boronic acid 3i and 6-(4-phenylbutoxy)pyridine-3-boronic acid 3j …
Number of citations: 49 www.sciencedirect.com
Z Wu, H Zhao, Y Xue, Y He, X Li… - Journal of Nanoscience …, 2012 - ingentaconnect.com
… In this study, pyridine-3-boronic acid (PBA) modified AuNPs were used as a colorimetric probe for the detection of melamine. In the absence of melamine, the PBA modified AuNPs …
Number of citations: 11 www.ingentaconnect.com
Z Wu, H Zhao, Y Xue, Y He, X Li, Z Yuan - Electroanalysis, 2010 - Wiley Online Library
… Thus, to design boronic acid-based sensory materials, we report herein a novel sensor fabricated by electropolymerizing pyridine-3-boronic acid (PBA) at the MWCNTs/GCE. The …
S Grimm - unipub.uni-graz.at
… substituted pyridine-3-boronic acid esters are coupled selectively to a phenyl core. In the course of this work, synthetic pathways towards new 5-substituted pyridine-3-boronic acid ester …
Number of citations: 0 unipub.uni-graz.at
H Kara, CJ Adams, AG Orpen, TJ Podesta - New journal of chemistry, 2006 - pubs.rsc.org
… To a solution of K 2 [Cu(dto) 2 ] (0.10 g, 0.262 mmol) in water (10 ml) was added dropwise with stirring a solution of pyridine-3-boronic acid hydrochloride (83.4 mg, 0.523 mmol) in water …
Number of citations: 37 pubs.rsc.org
Y Yahsi, E Gungor, H Kara - Crystal Growth & Design, 2015 - ACS Publications
… A total of 45.8 mg (0.25 mmol) of CdCl2 and 61.4 mg (0.5 mmol) of pyridine-3-boronic acid were dissolved in dilute HCl to give a colorless solution. After partial evaporation of the solvent…
Number of citations: 20 pubs.acs.org
S Grimm - unipub.uni-graz.at
Cells are the building blocks of all life on our planet. They are amazing and amazingly complicated chemical factories that use energy and matter to replicate. A living cell is made up of …
Number of citations: 0 unipub.uni-graz.at
F Fontaine, A Hequet, AS Voisin-Chiret… - Journal of medicinal …, 2014 - ACS Publications
… Chosen compounds for this investigation were pyridine-3-boronic acid (3a,), 6-bromo- (5a), 6-chloro- (5b), 6-benzyloxy- (5f), and 6-chloro-5-methylpyridine-3-boronic acids (7b), …
Number of citations: 68 pubs.acs.org
LD Sarson, K Ueda, M Takeuchi… - Chemical …, 1996 - pubs.rsc.org
… of pyridine-3-boronic acid dimethyl ester 3 to the freebase porphyrin H2L induced no significant UV-VIS spectral change in CH2C12 solution. In contrast, addition of 3 to a CH2C12 …
Number of citations: 28 pubs.rsc.org
R Latta, G Springsteen, B Wang - Synthesis, 2001 - thieme-connect.com
… resin (1.26 mmol Cl - /g of resin) and pyridine-3-boronic acid propane-1,3-diol cyclic ester [6… boronate ester and provide polystyrene-bound pyridine-3-boronic acid (92% loading). We …
Number of citations: 53 www.thieme-connect.com

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